

Physical characteristics of Dibenzo[a,i]pyrene-d14

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dibenzo[a,i]pyrene-d14

Cat. No.: B589101

[Get Quote](#)

Technical Guide: Dibenzo[a,i]pyrene-d14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of **Dibenzo[a,i]pyrene-d14**, a deuterated polycyclic aromatic hydrocarbon (PAH) primarily utilized as an internal standard in analytical testing.

Core Physical and Chemical Properties

Dibenzo[a,i]pyrene-d14 is a stable, isotopically labeled form of Dibenzo[a,i]pyrene, a potent carcinogen. Its deuteration makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it behaves chemically like its unlabeled counterpart but is distinguishable by its higher mass.

Table 1: General and Physical Properties of **Dibenzo[a,i]pyrene-d14**

| Property | Value | Reference |
|---------------------|--|-----------|
| Chemical Name | Dibenzo[a,i]pyrene-d14 | N/A |
| Synonyms | Benzo[<i>rst</i>]pentaphene-d14 | [1] |
| CAS Number | 158776-07-9 | [1] |
| Molecular Formula | C ₂₄ D ₁₄ | [1] |
| Molecular Weight | 316.45 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | >198 °C (decomposition) | N/A |
| Isotopic Enrichment | ≥98 atom % D | N/A |
| Storage | Store at room temperature, protected from light. Often supplied in a toluene or toluene-d8 solution. | N/A |

Table 2: Spectroscopic and Chromatographic Properties

| Property | Description | Reference |
|------------------|--|-----------|
| Mass Spectrum | The mass spectrum of the unlabeled Dibenzo[a,i]pyrene shows a molecular ion peak at m/z 302.[2][3] The deuterated form will have a molecular ion at m/z 316. Fragmentation patterns are expected to be similar to other dibenzopyrene isomers, with major fragments resulting from the loss of hydrogen (or deuterium) and acetylene units.[4] | N/A |
| NMR Spectroscopy | Specific ^1H -NMR and ^{13}C -NMR spectra for Dibenzo[a,i]pyrene-d14 are not readily available in public databases. The ^1H -NMR spectrum of unlabeled Dibenzo[a,i]pyrene would show complex aromatic signals.[5][6][7] Due to the high level of deuteration, the ^1H -NMR spectrum of Dibenzo[a,i]pyrene-d14 is expected to show minimal residual proton signals. The ^{13}C -NMR spectrum would provide information on the carbon skeleton.[8][9] | N/A |

Experimental Protocols: Application as an Internal Standard

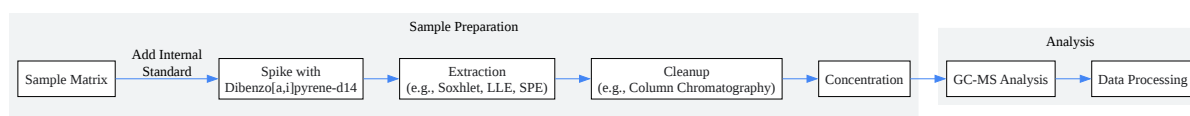
Dibenzo[a,i]pyrene-d14 is widely used as an internal standard in the analysis of PAHs in various environmental and biological matrices. The following is a generalized experimental

protocol for the determination of PAHs in a sample matrix using gas chromatography-mass spectrometry (GC-MS) with **Dibenzo[a,i]pyrene-d14** as an internal standard.

Sample Preparation and Extraction

The goal of sample preparation is to extract the target PAHs from the matrix and remove interfering substances.

- Spiking with Internal Standard: A known amount of **Dibenzo[a,i]pyrene-d14** solution is added to the sample at the beginning of the preparation process. This accounts for any loss of analytes during extraction and cleanup.
- Extraction: The choice of extraction method depends on the sample matrix.
 - Solid Samples (e.g., soil, sediment): Soxhlet extraction, pressurized fluid extraction (PFE), or ultrasonic extraction with a suitable organic solvent (e.g., dichloromethane, hexane/acetone mixture) are commonly used.
 - Liquid Samples (e.g., water): Liquid-liquid extraction with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) with a C18 or similar cartridge is typical.
- Cleanup: The crude extract is often purified to remove lipids, pigments, and other co-extracted materials that could interfere with the GC-MS analysis. This is commonly achieved using column chromatography with silica gel or Florisil, or by gel permeation chromatography (GPC).[\[10\]](#)
- Concentration: The purified extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen before GC-MS analysis.

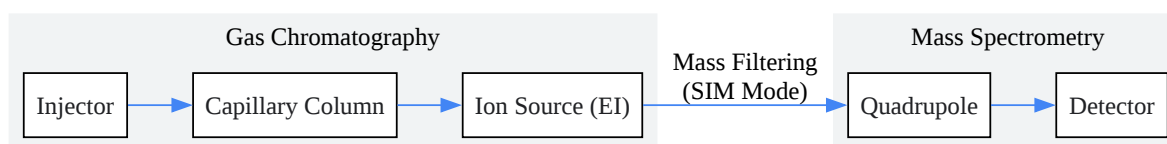


[Click to download full resolution via product page](#)

Figure 1. General workflow for PAH analysis using an internal standard.

Instrumental Analysis: GC-MS

- Gas Chromatograph (GC) Conditions:
 - Column: A capillary column suitable for PAH analysis, such as a DB-5ms or equivalent, is used for separation.
 - Injector: Splitless injection is typically used for trace analysis.
 - Oven Temperature Program: A temperature gradient is employed to separate the PAHs based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 320°C), and hold for a period to ensure elution of all analytes.
- Mass Spectrometer (MS) Conditions:
 - Ionization: Electron ionization (EI) at 70 eV is standard.
 - Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. The mass spectrometer is set to monitor the molecular ions of the target PAHs and the internal standard (m/z 316 for **Dibenzo[a,i]pyrene-d14**).



[Click to download full resolution via product page](#)

Figure 2. Simplified schematic of a GC-MS system for PAH analysis.

Quantification

The concentration of each target PAH is determined by comparing the peak area of its characteristic ion to the peak area of the **Dibenzo[a,i]pyrene-d14** ion. A calibration curve is generated using standards containing known concentrations of the target PAHs and a constant concentration of the internal standard.

Synthesis and Purification

While specific, detailed synthesis protocols for **Dibenzo[a,i]pyrene-d14** are proprietary to the manufacturers, the general approach involves the synthesis of the unlabeled Dibenzo[a,i]pyrene followed by a deuteration step, or the use of deuterated starting materials. One reported synthesis route for the unlabeled compound starts from DIBENZO[a,i]PYRENE[10][12]QUINONE.[13]

Purification of the final product is critical to ensure high isotopic and chemical purity. This is typically achieved through techniques such as recrystallization and column chromatography. The final purity is confirmed by analytical methods like GC-MS and NMR.

Safety and Handling

Dibenzo[a,i]pyrene is a potent carcinogen, and its deuterated form should be handled with the same precautions.[14]

- Engineering Controls: Work in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear appropriate gloves, a lab coat, and safety glasses.
- Disposal: Dispose of waste according to institutional and local regulations for carcinogenic materials.

This guide provides a foundational understanding of the physical characteristics and analytical applications of **Dibenzo[a,i]pyrene-d14**. For specific applications, it is recommended to consult the certificate of analysis provided by the supplier and to develop and validate methods according to the specific requirements of the analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibenzo[a,i]pyrene-d14 | C₂₄H₁₄ | CID 56845951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DIBENZO(a,e)PYRENE | C₂₄H₁₄ | CID 9126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dibenzo(a,i)pyrene [webbook.nist.gov]
- 4. labastro.strw.leidenuniv.nl [labastro.strw.leidenuniv.nl]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0062469) [hmdb.ca]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, H₂O, predicted) (HMDB0060438) [hmdb.ca]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, H₂O, predicted) (HMDB0060438) [hmdb.ca]
- 9. Dibenzo(a,i)pyrene | C₂₄H₁₄ | CID 9106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. Extraction and purification of depurinated benzo[a]pyrene-adducted DNA bases from human urine by immunoaffinity chromatography coupled with HPLC and analysis by LC/quadrupole ion-trap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. DIBENZO(A,I)PYRENE synthesis - chemicalbook [chemicalbook.com]
- 14. DIBENZO(A,I)PYRENE | 189-55-9 [chemicalbook.com]
- To cite this document: BenchChem. [Physical characteristics of Dibenzo[a,i]pyrene-d14]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b589101#physical-characteristics-of-dibenzo-a-i-pyrene-d14]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com